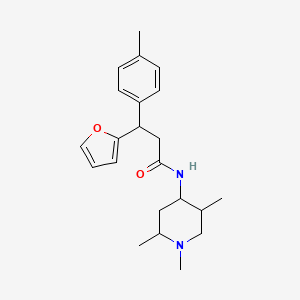

![molecular formula C21H38N4O5 B4051349 Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate](/img/structure/B4051349.png)

Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate

Übersicht

Beschreibung

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Molecular Structure Analysis

The molecular structure of compounds with the Boc group can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy (NMR), gas chromatography-mass spectrometry (GC-MS), and infrared spectroscopy .

Chemical Reactions Analysis

The Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the Boc group can be analyzed using various techniques such as gas chromatography (GC) and mass spectrometry (MS) .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Analysis

- Synthesis Techniques: Improved methods have been developed for the synthesis of guanidines, including N-(tert-butoxycarbonyl)valylprolylisoleucinamide, demonstrating efficient approaches for the formation of bis-Boc protected guanidine from amino compounds that are highly deactivated either sterically or electronically (Kim & Qian, 1993).

- Analytical Methodologies: High-performance liquid chromatography (HPLC) has been used for analyzing activated forms of N-acyl- and N-alkoxycarbonylamino acids, including N-(tert-butoxycarbonyl)valylprolylisoleucinamide. This technique allows direct monitoring of reactions involving generation or consumption of activated amino acids, highlighting its utility in the analysis of such compounds (Chen & Benoiton, 2009).

Biochemical Applications

- Enzyme Inhibition: Research has identified certain compounds, including analogs of N-(tert-butoxycarbonyl)valylprolylisoleucinamide, as potent inhibitors of specific enzymes. This includes studies on histone deacetylase (HDAC) inhibitors, where valproic acid, a related compound, acts through a distinct pathway involving direct inhibition of HDAC, which could explain the efficacy of valproic acid in the treatment of bipolar disorder (Phiel et al., 2001).

- Peptide Synthesis: The compound and its derivatives play a crucial role in peptide synthesis, particularly in the formation of 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids. These intermediates are significant for carbodiimide-mediated reactions, offering insights into the synthesis of optically pure peptides and the implications of these reactions in peptide synthesis technology (Benoiton & Chen, 1981).

Therapeutic Research and Drug Design

- Research on valproic acid and its analogs, including N-(tert-butoxycarbonyl)valylprolylisoleucinamide, has contributed to understanding the mechanisms behind their therapeutic effects and teratogenic risks. Studies exploring the interaction with peroxisome proliferator-activated receptor delta (PPARδ) suggest that only teratogenic analogs of valproic acid can activate this receptor, proposing a mechanism for the drug-induced birth defects and potentially guiding the design of safer therapeutic agents (Lampen, Carlberg, & Nau, 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . Its use in the synthesis of complex organic molecules continues to be an active area of research. Future directions may include the development of new methods for the addition and removal of the Boc group, as well as its use in the synthesis of new medicinally active compounds .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-[2-[(1-amino-3-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O5/c1-8-13(4)16(17(22)26)23-18(27)14-10-9-11-25(14)19(28)15(12(2)3)24-20(29)30-21(5,6)7/h12-16H,8-11H2,1-7H3,(H2,22,26)(H,23,27)(H,24,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVQPEDNHSWZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide](/img/structure/B4051267.png)

![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B4051271.png)

![methyl 2-[({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4051277.png)

![3-methyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4051282.png)

![2-[3-oxo-3-(3-phenyl-1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4051287.png)

![methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate](/img/structure/B4051303.png)

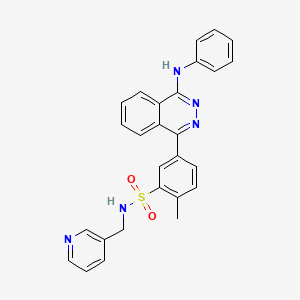

![2-(4-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B4051308.png)

![2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4051312.png)

![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-2-chloro-5-nitrobenzamide](/img/structure/B4051319.png)

![2-{[7-(2-ethylhexyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4051327.png)

![N-benzyl-N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]acetamide](/img/structure/B4051338.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(2-methoxypyrimidin-5-yl)methyl]ethanamine](/img/structure/B4051377.png)